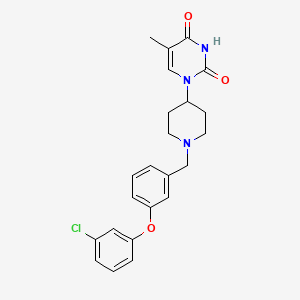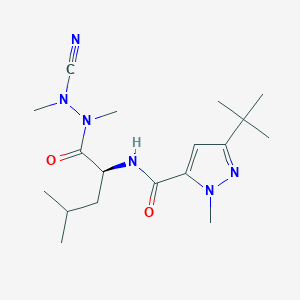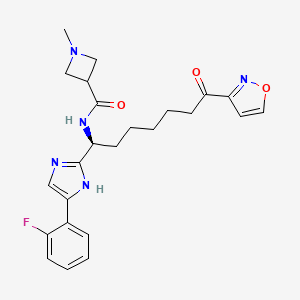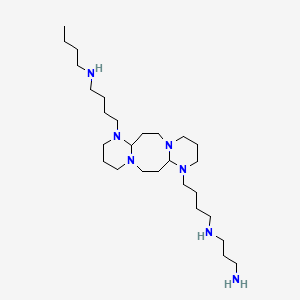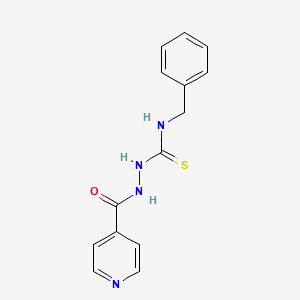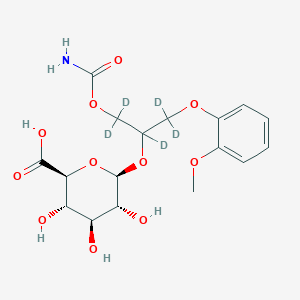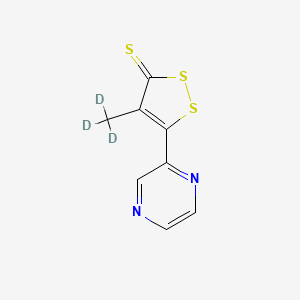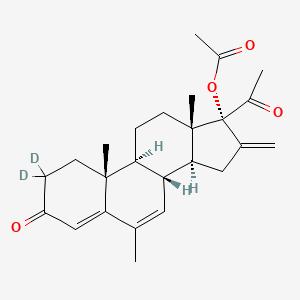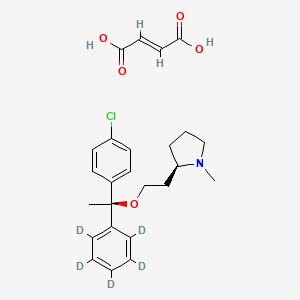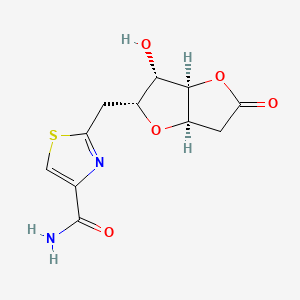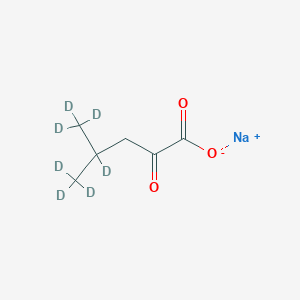
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled compound used in various scientific research applications. The compound is characterized by the presence of an iodine atom and a carboxylic acid group attached to a cyclohexa-1,3,5-triene ring, which is isotopically labeled with carbon-13 at all six carbon positions. This isotopic labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
The synthesis of 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of isotopically labeled benzene (1,2,3,4,5,6-13C6).
Iodination: The labeled benzene undergoes iodination to introduce the iodine atom at the desired position. This can be achieved using iodine and a suitable oxidizing agent.
Carboxylation: The iodinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group. This step can be performed using carbon dioxide under high pressure and temperature conditions.
Chemical Reactions Analysis
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of di-carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
NMR Spectroscopy: The isotopic labeling with carbon-13 makes it an excellent probe for NMR studies, allowing researchers to investigate molecular structures and dynamics.
Tracer Studies: The compound can be used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Drug Development: It can be used in the development of new pharmaceuticals by serving as a model compound for studying drug interactions and mechanisms of action.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid depends on its specific application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures and interactions. In biological systems, the compound can interact with various enzymes and receptors, providing insights into metabolic pathways and molecular targets.
Comparison with Similar Compounds
Similar compounds to 4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid include:
4-iodobenzoic acid: Similar in structure but lacks isotopic labeling.
4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: Similar but with a bromine atom instead of iodine.
4-iodo(1,2,3,4,5,6-13C6)benzene: Similar but lacks the carboxylic acid group.
The uniqueness of this compound lies in its combination of isotopic labeling, iodine substitution, and carboxylic acid functionality, making it a versatile tool in various scientific research fields.
Properties
Molecular Formula |
C7H5IO2 |
|---|---|
Molecular Weight |
253.974 g/mol |
IUPAC Name |
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
GHICCUXQJBDNRN-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



